BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Indatraline
(C16H15CI2N)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1671863

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline, with the molecular formula C16H15CI2N, is a potent and non-selective
monoamine transporter inhibitor.[1][2] This technical guide provides a comprehensive overview
of Indatraline, including its chemical properties, synthesis, biological activities, and mechanism
of action. The information presented is intended for researchers, scientists, and professionals
involved in drug development and neuroscience.

Physicochemical Properties

Indatraline, also known by its developmental code name Lu 19-005, is chemically defined as
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine.[2][3] Its hydrochloride
salt is the commonly used form in research.
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Property Value Source
Molecular Formula C16H15CI2N [2][3]
Molecular Weight 292.20 g/mol [2]
CAS Number 86939-10-8 [2][3]
Not specified in retrieved
Appearance
results
_ _ Not specified in retrieved
Melting Point
results
N ) Not specified in retrieved
Boiling Point
results
Soluble to 10 mM in water with
Solubility (as HCI salt) gentle warming and to 100 mM
in DMSO.
XlogP (predicted) 4.4 [3]

Synthesis

Several synthetic routes for Indatraline have been reported in the literature. Two notable key
strategies include:

» Friedel-Crafts Alkylation: A high-efficiency synthesis involves the Friedel-Crafts alkylation of
benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a crucial step.[4]

 lodine(lll)-mediated Ring Contraction: Another approach utilizes an iodine(lll)-mediated ring
contraction of a 1,2-dihydronaphthalene derivative.[5]

A general synthetic pathway involves the reduction of an indanone intermediate to form the
corresponding alcohol, followed by conversion to a mesylate. Subsequent reaction with N-
methylbenzylamine and final removal of the benzyl group yields a racemic mixture of the
product.[2]

Experimental Protocol: General Synthesis Outline
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A detailed enantioselective synthesis has also been described, employing lithiation/borylation—
protodeboronation methodology.[6] A general, non-enantioselective synthesis can be outlined
as follows:

e Indanone Formation: Substituted 3,3-diphenylpropanoic acids can be synthesized from
commercially available benzaldehydes. Cyclization of these acids, for instance using
polyphosphoric acid, yields the corresponding indanone.[7]

e Reduction: The indanone is reduced to the corresponding cis-alcohol.

o Mesylation: The alcohol is converted to the corresponding mesylate, conserving the
stereochemistry.

o Amination: The mesylate is reacted with N-methylbenzylamine, which proceeds via an SN2
reaction, causing a Walden inversion.

Deprotection: The benzyl group is removed to afford the final product.[2]

Biological Activity and Pharmacology

Indatraline is a potent, non-selective inhibitor of the monoamine transporters, with high affinity
for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine
transporter (NET). This activity profile makes it a triple reuptake inhibitor.[8]

Target Ki (nM) Source

Dopamine Transporter (DAT) 1.7

Serotonin Transporter (SERT) 0.42

Norepinephrine Transporter
(NET)

5.8

The primary pharmacological effects of Indatraline stem from its ability to block the reuptake of
these key neurotransmitters, leading to their increased concentration in the synaptic cleft and
enhanced neurotransmission.[8]

Key Pharmacological Activities:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


http://pstorage-acs-6854636.s3.amazonaws.com/4236541/ol202251p_si_001.pdf
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://en.wikipedia.org/wiki/Indatraline
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor
https://www.benchchem.com/product/b1671863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Antidepressant Potential: Due to its broad-spectrum monoamine reuptake inhibition,
Indatraline has been investigated as a potential antidepressant.[1][2]

» Cocaine Addiction Treatment: Indatraline has shown promise as a potential treatment for
cocaine addiction. Its effects have a slower onset and longer duration compared to cocaine,
which may reduce its abuse potential.[2][9] In laboratory experiments, it has been shown to
block the actions of methamphetamine and MDMA..[2]

e Inhibition of Smooth Muscle Cell Proliferation: Indatraline inhibits the proliferation of smooth
muscle cells with an IC50 of 15 yM.[1] This effect is linked to its ability to induce autophagy.

o Autophagy Induction: Indatraline has been found to induce autophagy, a cellular process of
degradation and recycling of cellular components. This action is independent of apoptosis
and is mediated through the suppression of the mTOR/S6 kinase signaling pathway.[1][10]
This property suggests potential applications in diseases like atherosclerosis or restenosis.

[1]

Mechanism of Action

Monoamine Transporter Inhibition

The principal mechanism of action of Indatraline is the blockade of DAT, SERT, and NET.[1] By
inhibiting these transporters, Indatraline prevents the reuptake of dopamine, serotonin, and
norepinephrine from the synaptic cleft back into the presynaptic neuron.[8] This leads to a
prolonged presence of these neurotransmitters in the synapse, thereby amplifying their
signaling to postsynaptic neurons.
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Mechanism of Indatraline at the Synapse.

Autophagy Induction via mTOR Pathway

Indatraline induces autophagy by modulating the AMPK/mTOR/S6K signaling axis.[1][10] By
suppressing the mTOR/S6 kinase pathway, Indatraline promotes the formation of
autophagosomes, leading to apoptosis-independent cell death in proliferating cells such as
smooth muscle cells.[10]
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Indatraline-induced Autophagy Signaling Pathway.

Toxicology and Safety

Information on the toxicology and safety of Indatraline is limited. Preclinical studies in rhesus
monkeys have suggested potential side effects, including mild anemia and weight loss.[11] A
2024 study on the metabolism of Indatraline in rats found that the parent compound was not
detectable in urine, but it formed three phase | and four phase Il metabolites.[11] The primary
metabolic pathway observed was hydroxylation at the aromatic indane ring, followed by
glucuronidation.[11]

Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
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A general protocol to determine the binding affinity (Ki) of Indatraline for DAT, SERT, and NET
would involve radioligand binding assays using cell membranes expressing the respective

transporters.

Binding Assay Workflow

Separate bound and
free radioligand
(e.g., filtration)

Incubate membranes with
radioligand and varying
concentrations of Indatraline
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Workflow for Monoamine Transporter Binding Assay.

Autophagy Induction Assay

The induction of autophagy by Indatraline can be assessed by monitoring the formation of

autophagosomes.

o Cell Culture: Culture cells of interest (e.g., HeLa cells, smooth muscle cells) in appropriate

media.

o Transfection (for EGFP-LC3): For visualization of autophagosomes, cells can be stably
transfected with a plasmid encoding EGFP-LC3.

o Treatment: Treat cells with varying concentrations of Indatraline for a specified period (e.g.,
24 hours).

 Staining/Imaging:

o For EGFP-LC3 expressing cells, visualize the formation of fluorescent puncta
(autophagosomes) using fluorescence microscopy.[1]

o Alternatively, stain cells with monodansylcadaverine (MDC) or LysoTracker and observe
under a fluorescence microscope.[10]
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e Quantification: Quantify the number of autophagosomes per cell to determine the extent of
autophagy induction.

Conclusion

Indatraline (C16H15CI2N) is a well-characterized non-selective monoamine reuptake inhibitor
with potential therapeutic applications in depression and substance abuse disorders. Its unique
property of inducing autophagy via the mTOR signaling pathway opens avenues for exploring
its use in other pathological conditions characterized by aberrant cell proliferation. Further
research is warranted to fully elucidate its clinical potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671863#molecular-formula-and-properties-of-
cl6h15ci2n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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